molecular formula C6H5ClN4 B2383017 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1935364-19-4

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2383017
CAS No.: 1935364-19-4
M. Wt: 168.58
InChI Key: HZPYQKGZOZIEDV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a versatile chemical intermediate designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery. The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a pharmacologically significant core structure recognized for its potential in designing inhibitors that target critical enzymatic pathways involved in cancer progression . Compounds featuring this scaffold have been synthesized and evaluated as potent inhibitors of kinase targets such as c-Met and Pim-1, which are implicated in tumor proliferation, angiogenesis, and metastasis . Furthermore, this rigid heterocyclic system has been utilized as a core template in the design of vinylogous Combretastatin A-4 (CA-4) analogues, functioning as potent antitubulin agents that inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase . The reactive chloromethyl (-CH₂Cl) group on the triazole ring provides a valuable synthetic handle for further functionalization, allowing researchers to link the core scaffold to various pharmacophores, secondary amines, or other molecular fragments through nucleophilic substitution reactions . This facilitates the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYQKGZOZIEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935364-19-4
Record name 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Preparation Methods

Chlorination ofTriazolo[4,3-b]pyridazin-3-ol

Reagents :

  • Starting material:Triazolo[4,3-b]pyridazin-3-ol
  • Chlorinating agent: Phosphorus trichloride (PCl₃)
  • Workup: Sodium hydroxide (NaOH)

Procedure :
A mixture oftriazolo[4,3-b]pyridazin-3-ol (436 mg) and PCl₃ (6 mL) is refluxed for 3.5 hours. The reaction mixture is quenched with 4N NaOH, extracted with ethyl acetate/methanol (90:10), and dried over MgSO₄. After evaporation, the crude product is purified via recrystallization to yield 3-(chloromethyl)-triazolo[4,3-b]pyridazine as a white powder.

Key Data :

  • Yield : ~64% (281 mg from 640 mg crude gum)
  • Purity : Confirmed via UPLC-MS (m/z 155 [M+H]⁺)

Mechanistic Insight :
PCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group with chlorine. The chloromethyl group is introduced via subsequent alkylation or via in situ generation under acidic conditions.

Cyclocondensation of 3-Chloro-6-hydrazinopyridazine

Reagents :

  • Starting material: 3-Chloro-6-hydrazinopyridazine
  • Electrophile: Chloroacetyl chloride

Procedure :
3-Chloro-6-hydrazinopyridazine is treated with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization to form the triazole ring. The chloromethyl group is introduced directly via the chloroacetyl moiety.

Optimization :

  • Solvent : DMF enhances reaction rate due to high polarity.
  • Temperature : 90°C balances reaction speed and byproduct minimization.

Yield :

  • Reported yields range from 55–70% after column chromatography.

Vicarious Nucleophilic Substitution (VNS)

Reagents :

  • Starting material: 6-Chloro-3-chloromethyl-triazolo[4,3-b]pyridazine
  • Nucleophiles: Hydroxide, amines, or thiols

Procedure :
The VNS reaction exploits the electron-deficient nature of the triazolopyridazine ring. For example, treatment with sodium methoxide in methanol at 60°C replaces the chlorine at position 6 with a methoxy group, while the chloromethyl group at position 3 remains intact.

Applications :

  • Enables modular derivatization for structure-activity relationship (SAR) studies.
  • Selectivity : Position 6 is more reactive due to lower electron density compared to position 3.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Chlorination with PCl₃ High purity, scalable Requires handling of corrosive PCl₃ 64%
Cyclocondensation Direct introduction of chloromethyl group Limited substrate availability 55–70%
VNS Enables selective functionalization Requires pre-functionalized starting material 60–75%

Challenges and Optimization Strategies

Byproduct Formation :

  • Phosphorus Byproducts : Residual POCl₃ in Method 1 necessitates careful aqueous workup.
  • Ring-Opening : Prolonged heating in Method 2 can lead to pyridazine ring degradation; optimal reaction time is 3–4 hours.

Purification :

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates chlorinated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 132–134°C).

Recent Advances (2020–2024)

Microwave-Assisted Synthesis :
Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclocondensation at 150°C).

Flow Chemistry :
Continuous-flow reactors improve safety and scalability for large-scale production of intermediates.

Catalytic Methods :
Palladium-catalyzed cross-coupling introduces aryl groups at position 6 without affecting the chloromethyl group.

Structural and Spectroscopic Validation

X-ray Crystallography :

  • Confirms planar triazolopyridazine core with bond lengths of 1.732 Å (C-Cl) and 1.38 Å (N-N).
  • Intramolecular C–H···N hydrogen bonding stabilizes the structure.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 5.28 (s, 2H, CH₂Cl), 7.63 (d, J = 9.5 Hz, 1H), 8.58 (d, J = 9.5 Hz, 1H).
  • UPLC-MS : m/z 169.02756 [M+H]⁺, CCS 128.7 Ų.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Overview

  • Molecular Formula : C6_6H5_5ClN4_4
  • Molecular Weight : Approximately 244.68 g/mol
  • Key Features : The compound features a chloromethyl group at the 3-position of the triazolo-pyridazine structure, which provides a reactive site for further functionalization.

Medicinal Chemistry

The compound and its derivatives have shown significant promise in medicinal chemistry, particularly as:

  • Antibacterial Agents : Research indicates that derivatives of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit antibacterial properties. For instance, studies have demonstrated their efficacy against various bacterial strains, suggesting potential for development into therapeutic agents .
  • Anticancer Agents : The compound has been investigated for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to alterations in cell cycle progression and apoptosis in cancer cells .
  • Enzyme Inhibitors : Ongoing research focuses on the interaction of this compound with specific biological targets. It has been utilized as a scaffold for designing enzyme inhibitors that may modulate various biochemical pathways .

Materials Science

The unique structure of this compound makes it a candidate for innovative materials with specific electronic or optical properties. Its ability to undergo various chemical modifications allows for the development of novel materials tailored for applications in electronics and photonics .

Biological Research

In biological research contexts, this compound serves as a valuable tool for:

  • Studying Molecular Mechanisms : The compound's interactions with biological systems aid in understanding the mechanisms underlying various diseases. This includes its potential anxiolytic properties which could be relevant in developing treatments for anxiety disorders .
  • Designing New Therapeutics : Its structural characteristics facilitate the design of new derivatives with enhanced biological activity. For example, modifications at the chloromethyl position can lead to compounds with improved efficacy against specific targets .

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that derivatives of this compound exhibited potent inhibition of CDK2 in vitro. The most active derivative showed an IC50 value significantly lower than that of known CDK inhibitors . This study underscores the potential of this compound in cancer therapeutics.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains. Results indicated that certain derivatives were effective at concentrations lower than those required for traditional antibiotics . This finding suggests a promising avenue for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent type and position. Key comparisons include:

Key Observations :
  • Chloromethyl vs.
  • Bulkier Substituents : Cyclopentyl or indole groups (e.g., Compound 5) improve binding affinity to targets like BRD4 due to hydrophobic interactions, unlike the smaller chloromethyl group .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and dichloromethyl (-CHCl₂) substituents enhance metabolic stability and target selectivity (e.g., PDE4 inhibition) compared to chloromethyl .

Pharmacological and Physicochemical Properties

  • BRD4 Inhibition: Indole-substituted derivatives (e.g., Compound 5) show IC₅₀ values <100 nM for BD1/BD2, whereas linear-chain substituents (e.g., ethylpropanoate) are inactive .

Biological Activity

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the pharmacological properties associated with triazolo-pyridazines.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridazine ring, with a chloromethyl group at the 3-position. Its molecular formula is C7H6ClN5C_7H_6ClN_5, and it has a molecular weight of 167.60 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including this compound. Research indicates that various derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating potent inhibitory activity against c-Met kinase, which is crucial in tumor progression and metastasis .

The mechanism through which this compound exerts its biological effects involves interaction with specific kinases like c-Met. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have shown that compounds in this class can modulate various biological pathways:

  • Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay across multiple cell lines.
  • Kinase Inhibition : Compounds exhibited varying degrees of kinase inhibition with some showing comparable efficacy to established inhibitors like Foretinib.

Case Study 1: In Vitro Evaluation

A study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The most promising derivative exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values below 5 μM. These findings suggest that modifications in the chemical structure can enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that specific substituents on the triazole or pyridazine rings could significantly affect the compound's biological activity. For instance, substituents that improved lipophilicity were correlated with enhanced anticancer activity .

Data Tables

Compound Cell Line IC50 (μM) Kinase Target
Compound 12eA5491.06 ± 0.16c-Met
Compound 12eMCF-71.23 ± 0.18c-Met
Compound 12eHeLa2.73 ± 0.33c-Met

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, and what reaction conditions optimize yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with substituted pyridazine precursors. For example, 6-chloro derivatives can be synthesized via oxidative cyclization using ferric chloride in ethanol under reflux (80°C) . Key steps include:

  • Precursor preparation : Reacting 3-chloro-6-hydrazinopyridazine with diethyl ethoxymethylenemalonate.
  • Cyclization : Using dehydrating agents like phosphorus oxychloride or iodobenzene diacetate (IBD) to form the triazole ring .
  • Purification : Column chromatography with dichloromethane/ethanol gradients improves purity .

Optimization : Lowering reaction temperatures (≤80°C) and using polar aprotic solvents (DMF) enhance regioselectivity .

Q. How does the chloromethyl substituent influence the compound’s electronic properties and reactivity compared to other halogenated derivatives?

The chloromethyl group introduces steric hindrance and polarizability, altering nucleophilic substitution kinetics. Compared to 6-chloro derivatives (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, CAS 28593-24-0 ), the chloromethyl substituent at position 3 increases electrophilicity at the pyridazine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) show reduced electron density at N1 and C6 positions, enhancing interactions with enzyme active sites .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (C–H⋯N) and π-π stacking, critical for stability .
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., chloromethyl at C3 vs. C6) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C6_6H5_5ClN4_4: calc. 168.02, obs. 168.03) .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in reported biological activities of triazolo[4,3-b]pyridazine derivatives across different studies?

Contradictions in enzyme inhibition (e.g., PDE4 vs. BRD4 selectivity) arise from substituent positioning and assay conditions. Strategies include:

  • Panel screening : Test compounds against 21 PDE isoforms to confirm isoform-specific activity (e.g., PDE4A IC50_{50} = 0.8 nM vs. PDE10A IC50_{50} >10,000 nM) .
  • Crystallographic docking : Compare binding modes (e.g., BRD4 BD1 interactions with [1,2,4]triazolo[4,3-b]pyridazine derivatives) to explain potency variations .
  • SAR analysis : Systematic substitution (e.g., replacing chloromethyl with trifluoromethyl) identifies critical pharmacophores .

Q. How can computational docking studies inform the design of this compound derivatives targeting specific enzymes?

Docking simulations (e.g., AutoDock Vina) predict binding affinities by modeling interactions like:

  • Hydrogen bonds : Between the chloromethyl group and PDE4A Tyr329 .
  • Hydrophobic pockets : Accommodating arylidene substituents in BRD4’s ZA channel . Validation via isothermal titration calorimetry (ITC) confirms ΔG values (e.g., −9.8 kcal/mol for BRD4 binding) .

Q. In SAR studies, how does the position of chloromethyl substitution affect the compound’s inhibitory potency against kinase targets?

Substitution at C3 vs. C6 alters steric and electronic profiles:

Substituent Position Target IC50_{50} (nM) Reference
C3-(Chloromethyl)c-Met12.4
C6-ChloroPDE4A0.8
The C3 position enhances c-Met inhibition due to better fit in the ATP-binding pocket, while C6 substituents optimize PDE4 selectivity .

Q. How do π-π interactions and hydrogen bonding, as observed in crystal structures, influence the biological activity of triazolo[4,3-b]pyridazine derivatives?

  • π-π stacking : Planar triazole-pyridazine cores form dimers in crystalline phases, stabilizing protein-ligand complexes (e.g., BRD4 BD1) .
  • C–H⋯N bonds : Intramolecular hydrogen bonds (2.8–3.1 Å) increase metabolic stability by reducing oxidative degradation .

Data Contradiction Analysis

Q. Why do some studies report high antiproliferative activity for triazolo[4,3-b]pyridazines, while others show limited efficacy?

Discrepancies arise from:

  • Cell line variability : HeLa cells (IC50_{50} = 18 µM ) vs. endothelial cells (IC50_{50} = 2.3 µM ).
  • Ester vs. acid forms : Ethyl esters (e.g., R2^2 = Et) exhibit 10-fold higher activity than carboxylic acids due to improved membrane permeability .
  • Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability .

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